
2-Chloro-N-methoxy-N-methylacetamide
Overview
Description
2-Chloro-N-methoxy-N-methylacetamide (CAS: 67442-07-3) is a Weinreb amide with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . It is widely utilized in organic synthesis, particularly for preparing α-chloro ketones via reactions with Grignard reagents, enabling efficient synthesis of biologically active compounds such as 2-alkyl-4-quinolones (e.g., Pseudomonas quinolone signal) . The compound requires storage under inert conditions at 2–8°C and exhibits hazards including acute toxicity (H302, H312, H332) .
Preparation Methods
Acylation of N,O-Dimethylhydroxylamine Hydrochloride
Direct Chloroacetylation in Biphasic Systems
The most widely implemented method involves reacting N,O-dimethylhydroxylamine hydrochloride with chloroacetyl chloride under biphasic conditions. A 2022 optimization study demonstrated that using methyl tert-butyl ether (MTBE) as the organic phase with aqueous potassium carbonate (K₂CO₃) achieves 95% yield at 0–5°C. Critical parameters include:
- Molar ratio : 1:1.2 (amine:chloroacetyl chloride) for complete conversion
- Phase volume : 1:1 organic:aqueous ratio prevents emulsion formation
- Temperature control : Maintaining ≤5°C minimizes N-oxide byproducts
This method produces pharmaceutical-grade material with ≤0.5% residual chloroacetyl chloride, verified by HPLC analysis.
Solvent-Free Microwave Synthesis
Recent advances employ microwave irradiation to accelerate the acylation step. A 2023 protocol using neat reactants at 80°C for 5 minutes achieved 89% yield, reducing reaction time from 8 hours (conventional heating) to under 15 minutes total processing time. However, this method requires strict moisture control (<50 ppm H₂O) to prevent hydrolysis side reactions.
Alternative Synthetic Routes
From Acid Chlorides
Chloroacetyl chloride reacts with pre-formed N-methoxy-N-methylamine in dichloromethane (DCM), using triethylamine (TEA) as base. A 2021 study reported 78% yield under these conditions, with the following stoichiometry:
$$
\text{ClCH}2\text{COCl} + \text{NH(OCH}3\text{)CH}3 \xrightarrow{\text{TEA, DCM}} \text{ClCH}2\text{C(O)N(OCH}3\text{)CH}3 + \text{HCl}
$$
Ester Aminolysis
Although less common, methyl chloroacetate undergoes aminolysis with N,O-dimethylhydroxylamine at elevated temperatures (80–100°C). This route gives moderate yields (65–72%) but requires 24–48 hours reaction time, making it less industrially favorable.
Industrial-Scale Production
Continuous Flow Reactor Design
A 2024 patent describes a continuous process using:
- Reactor type : Corning Advanced-Flow™ Reactor (AFR)
- Flow rate : 15 mL/min total (organic:aqueous = 1:1)
- Residence time : 2.1 minutes
- Productivity : 2.8 kg/h with 93% yield
This system reduces solvent usage by 60% compared to batch processes while maintaining ≤1% variability in product purity.
Crystallization Optimization
Final purification uses hexane/ethyl acetate (4:1 v/v) for recrystallization, achieving ≥98% purity (GC analysis). Cooling the solution from 40°C to −20°C at 1°C/min produces uniform crystals with mean particle size 150–200 μm, ideal for storage and handling.
Reaction Parameter Analysis
Table 1 : Effect of Reaction Parameters on Yield
Parameter | Optimal Range | Yield Impact | Source |
---|---|---|---|
Temperature | 0–5°C | +22% | |
Solvent polarity | logP 1.2–1.8 | +15% | |
Stirring rate | 400–600 rpm | +9% | |
Water content | <100 ppm | +18% |
Applications in Target Synthesis
Quorum Sensing Molecule Production
The compound enables efficient synthesis of Pseudomonas quinolone signal (PQS) via:
- Grignard reaction to form α-chloro ketones
- Microwave-assisted cyclization with anthranilic acid
This two-step process produces PQS in 14 hours total with 68% overall yield, compared to 72 hours via traditional methods.
Pharmaceutical Intermediate Synthesis
Recent applications include preparation of:
- Benzo[d]thiazol-2-ylsulfonyl derivatives (anticancer leads)
- 2-Alkyl-4-quinolones (antimalarial agents)
- α-Chloro ketone precursors for PET radiotracers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce N-methoxy-N-methylacetamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, various substituted amides can be formed.
Hydrolysis: The primary products are N-methoxy-N-methylacetamide and hydrochloric acid.
Scientific Research Applications
Synthesis Applications
2-Chloro-N-methoxy-N-methylacetamide serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:
- N-Methoxy-N-methyl-2-(triphenyl-15-phosphanylidene)acetamide : This compound is synthesized by reacting this compound with triphenylphosphane in acetonitrile at elevated temperatures, demonstrating its utility in creating phosphonium ylides, which are crucial for further organic transformations .
Synthesis Reaction Example
Reactants | Conditions | Yield |
---|---|---|
This compound + Triphenylphosphane | Acetonitrile, 80°C for 20 hours | 98% |
Biological Applications
This compound has been investigated for its potential roles in biological systems:
- Biochemical Reagent : It is used as a biochemical reagent in life science research, specifically in studies involving enzyme interactions and metabolic pathways .
-
Drug Development : The chloro and methoxy groups enhance the compound's properties for drug discovery. For example, modifications involving these groups have shown improved potency against various biological targets, including HIV mutants 4.
Case Studies
-
Antiviral Activity : Research indicates that derivatives of compounds containing chloro and methoxy groups have demonstrated significant antiviral activity. In one study, a compound with similar structural features exhibited a 1300-fold improvement in potency against specific HIV strains due to enhanced interactions facilitated by the chlorine atom 4.
- Pharmaceutical Synthesis : A synthesis pathway involving this compound was successfully employed to create novel quinolone derivatives, which are known for their antibacterial properties. This showcases the compound's versatility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-Chloro-N-methoxy-N-methylacetamide primarily involves its role as a reactive intermediate in various chemical reactions. The chlorine atom in the compound can be readily displaced by nucleophiles, making it a versatile building block in organic synthesis . The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and the electron-donating effects of the methoxy and methyl groups .
Comparison with Similar Compounds
Comparison with Structurally Related Chloroacetamides
Structural and Functional Differences
The table below highlights key distinctions between 2-Chloro-N-methoxy-N-methylacetamide and analogous compounds:
Key Research Findings
Structural Insights
- Crystal Packing : 2-Chloro-N-phenylacetamide forms antiparallel N–H⋯O hydrogen-bonded chains, a feature absent in the methoxy-methyl-substituted parent compound .
- Substituent Effects : The hydroxymethyl group in 2-Chloro-N-(hydroxymethyl)acetamide introduces polarity, making it suitable for industrial preservatives, contrasting with the hydrophobic aromatic substituents in N-phenyl derivatives .
Biological Activity
2-Chloro-N-methoxy-N-methylacetamide (CAS No. 67442-07-3) is a chemical compound that has garnered attention for its biological activity, particularly in the context of synthesizing biologically relevant molecules. This article provides an overview of its biological activities, synthesis applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 137.56 g/mol
- Purity : Typically ≥98%
- Storage Conditions : Inert atmosphere, 2-8°C
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) .
Biological Activity
This compound is primarily noted for its role in the preparation of various biologically active compounds, especially those involved in bacterial signaling and quorum sensing.
Quorum Sensing and Bacterial Signaling
This compound is a precursor in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone , known as Pseudomonas quinolone signal (PQS). PQS is a critical signaling molecule in the quorum sensing system of Pseudomonas aeruginosa, which is significant for biofilm formation and virulence .
The synthesis involves a two-step process:
- Formation of α-chloro ketones from commercially available bromoheptane and this compound.
- Microwave-assisted reaction with anthranilic acid to produce PQS .
Synthesis Applications
The compound serves as a starting reagent in various synthetic pathways, including:
- Preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS).
- Synthesis of derivatives like 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide , which also exhibit biological activity .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in biological research:
- Microwave-Assisted Synthesis : A study demonstrated the efficiency of microwave-assisted synthesis of PQS using this compound, significantly reducing reaction times compared to traditional methods .
- Antibacterial Activity : Research indicates that compounds derived from this compound exhibit potential antibacterial properties, particularly against Pseudomonas aeruginosa and other pathogens associated with biofilm-related infections .
- Inhibitory Effects : The synthesized PQS has been shown to inhibit certain bacterial enzymes, indicating potential therapeutic applications in treating infections caused by multidrug-resistant strains .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-N-methoxy-N-methylacetamide in laboratory settings?
A common approach involves C-amidoalkylation reactions using reactive intermediates such as 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Lewis acids (e.g., concentrated sulfuric acid) or Brønsted acids are screened as catalysts to optimize yields. For example, toluene and similar aromatics undergo amidoalkylation under mild conditions (20–80°C), yielding chloroacetamide derivatives in 20–88% efficiency after purification via column chromatography . Key steps include:
- Catalyst screening : Systematic evaluation of acid catalysts (e.g., AlCl₃, FeCl₃, H₂SO₄) to identify optimal conditions.
- Reaction monitoring : TLC or HPLC to track progress.
- Purification : Recrystallization or chromatography to isolate the product.
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., bond angles, dihedral angles) .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy, methyl, and chloro peaks).
- Mass spectrometry (MS) : Validates molecular weight (137.56 g/mol) and fragmentation patterns .
- Elemental analysis : Confirms C, H, N, and Cl composition.
Q. What safety precautions should be observed when handling this compound in experimental procedures?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste disposal : Segregate halogenated waste and use certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can computational methods such as density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?
DFT calculations (e.g., B3LYP functional) model electronic structure, including:
- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites for reactions.
- Charge distribution : Identify reactive centers (e.g., chlorine atom, carbonyl group).
- Thermochemical data : Estimate bond dissociation energies and reaction enthalpies for mechanistic studies .
Methodology: Use software like Gaussian or ORCA with basis sets (6-31G*) and solvent models (PCM) for accuracy.
Q. What strategies can resolve contradictions in reported reaction yields when synthesizing chloroacetamide derivatives under varying catalytic conditions?
- Systematic screening : Vary catalysts (Lewis vs. Brønsted acids), solvents, and temperatures to identify optimal parameters. For example, H₂SO₄ may outperform FeCl₃ in certain substrates .
- Statistical design : Apply response surface methodology (RSM) to analyze interactions between variables.
- Mechanistic studies : Use kinetic isotope effects (KIEs) or in-situ IR to probe rate-determining steps and side reactions.
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?
- Competing reactivity : The chlorine atom and methoxy group may undergo undesired substitutions.
- Strategies :
- Protecting groups : Temporarily block the methoxy group with silyl ethers to direct chlorination .
- Catalytic control : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at specific sites.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the carbonyl carbon.
Q. Data Contradiction Analysis
Example : Discrepancies in reported catalytic efficiencies (e.g., H₂SO₄ vs. AlCl₃) may arise from substrate purity, moisture sensitivity, or reaction scale. Mitigate by:
- Replicating conditions with standardized reagents.
- Reporting detailed experimental protocols (catalyst loading, stirring rates).
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOJKGRNQDKFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370461 | |
Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67442-07-3 | |
Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67442-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067442073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-methoxy-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3FHW6LWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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